molecular formula C10H15NO2 B14750648 tert-Butyl 2-cyanopent-4-enoate CAS No. 1114-69-8

tert-Butyl 2-cyanopent-4-enoate

Cat. No.: B14750648
CAS No.: 1114-69-8
M. Wt: 181.23 g/mol
InChI Key: JUYRHBHIOBRAJB-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyanopent-4-enoate: is an organic compound with the molecular formula C10H17NO2. It is a versatile intermediate used in various chemical syntheses. The compound features a tert-butyl ester group and a cyano group attached to a pent-4-enoate backbone, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst such as a phase-transfer catalyst and is carried out in an organic solvent like diethyl ether at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yields and purity of the product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyanopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-cyanopent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanopent-4-enoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and cyano groups .

Comparison with Similar Compounds

    tert-Butyl acrylate: Similar structure but lacks the cyano group.

    tert-Butyl 2-cyanoacetate: Similar structure but with a different carbon chain length.

    tert-Butyl 2-cyanopropanoate: Similar structure but with a different carbon chain length.

Uniqueness: tert-Butyl 2-cyanopent-4-enoate is unique due to its combination of a cyano group and a pent-4-enoate backbone. This structure provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .

Properties

CAS No.

1114-69-8

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

tert-butyl 2-cyanopent-4-enoate

InChI

InChI=1S/C10H15NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6H2,2-4H3

InChI Key

JUYRHBHIOBRAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)C#N

Origin of Product

United States

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